1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Vilsmeier-Haak Formylation : This compound can be synthesized through the Vilsmeier-Haak formylation process, which leads to the formation of 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles (Attaryan et al., 2006).
Novel Synthesis Methods : Efficient and rapid synthesis methods for producing derivatives of this compound have been explored, showing potential in creating new functionalized molecules (Thakrar et al., 2012).
Formation of Schiff Bases : It can react with primary amines to form Schiff bases, a process used in the synthesis of various organic compounds (Potapov et al., 2006).
Potential Applications
Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks derived from this compound have been studied for their luminescence sensing capabilities, particularly for detecting benzaldehyde-based derivatives (Shi et al., 2015).
Antioxidant and Anti-inflammatory Properties : Some derivatives of this compound have been evaluated for their antioxidant and anti-inflammatory activities, showing promising results in various assays (Bandgar et al., 2009).
Dyeing and Biological Properties : The compound has been used in the synthesis of new heterocycles with dyeing properties and anticipated biological applications (Bagdatli et al., 2012).
Additional Research Aspects
Mass Spectral Studies : The compound has been a subject of mass spectral studies to understand its fragmentation under various conditions, which is crucial for analytical and synthetic chemistry applications (Klyba et al., 2011).
Crystallographic Studies : Structural characterization and crystallographic studies have been conducted to better understand its properties and potential applications in material science (Asiri et al., 2011).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13(7-10(9)2)16-12(4)14(8-17)11(3)15-16/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHCHQJFYUQBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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